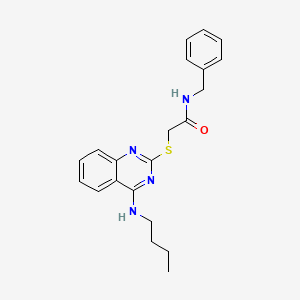

N-benzyl-2-((4-(butylamino)quinazolin-2-yl)thio)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-benzyl-2-((4-(butylamino)quinazolin-2-yl)thio)acetamide” is a compound that belongs to the quinazoline class of compounds. Quinazolines are nitrogen-containing heterocycles and have been found to exhibit a wide range of pharmacological activities .

Synthesis Analysis

The synthesis of quinazoline derivatives often involves the reaction of anthranilic acid with formamide at high temperatures . In some cases, the synthesis involves the reaction of 2-aminobenzonitriles with N-benzyl cyanamides .Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinazoline core with a benzyl group, a butylamino group, and an acetamide group attached to it.Chemical Reactions Analysis

Quinazoline derivatives can undergo a variety of chemical reactions. For instance, they can participate in [4+2] annulation reactions with N-benzyl cyanamides to form amidine intermediates, which can then undergo isomerization and intramolecular cyclization .科学的研究の応用

Anti-ulcerogenic and Anti-ulcerative Colitis Activities

N-benzyl-2-((4-(butylamino)quinazolin-2-yl)thio)acetamide derivatives have been evaluated for their potential anti-ulcerogenic and anti-ulcerative colitis activities. In studies, these compounds exhibited significant curative effects against ulcers induced by acetic acid, with effectiveness surpassing traditional treatments like dexamesathone and omeprazole in reducing ulcer parameters. Their higher activity compared to standard drugs highlights their potential as safer alternatives for peptic ulcer and ulcerative colitis treatment, with no reported side effects on liver and kidney functions upon prolonged oral administration (Alasmary et al., 2017).

Antihypertensive Activity

Another significant application of this compound derivatives includes their potential antihypertensive effects. These derivatives have been synthesized and evaluated for their in vivo antihypertensive activity using spontaneously hypertensive rats. The results demonstrated significant antihypertensive activity, suggesting these compounds could be developed into effective antihypertensive agents (Alagarsamy & Pathak, 2007).

Anticancer and Antimicrobial Activities

These derivatives have also been explored for their potential in cancer treatment and antimicrobial activities. Certain this compound derivatives have shown promising broad-spectrum antitumor activity and selective activities toward specific cancer cell lines. This includes notable efficacy against CNS, renal, and breast cancer cell lines, as well as leukemia cell lines, with some compounds demonstrating potency comparable to or better than traditional chemotherapy agents (Al-Suwaidan et al., 2016). Additionally, certain derivatives have displayed good antimicrobial activity, suggesting their utility in combating microbial infections (Antypenko et al., 2016).

作用機序

Target of Action

These can include enzymes, receptors, and other proteins, depending on the specific structure of the derivative .

Mode of Action

This can include competitive inhibition, allosteric modulation, or direct binding to the active site of the target protein .

Biochemical Pathways

These can include signal transduction pathways, metabolic pathways, and cell cycle regulation pathways .

Result of Action

These can include changes in enzyme activity, alterations in signal transduction, and effects on cell proliferation and apoptosis .

将来の方向性

The future research directions for “N-benzyl-2-((4-(butylamino)quinazolin-2-yl)thio)acetamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. For instance, their potential as antitumor drugs could be further investigated .

特性

IUPAC Name |

N-benzyl-2-[4-(butylamino)quinazolin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4OS/c1-2-3-13-22-20-17-11-7-8-12-18(17)24-21(25-20)27-15-19(26)23-14-16-9-5-4-6-10-16/h4-12H,2-3,13-15H2,1H3,(H,23,26)(H,22,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPRWOUONXAZQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2834424.png)

![7-Fluoro-2-methyl-3-[[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2834427.png)

![(5Z)-3-[2-(azepan-1-yl)-2-oxoethyl]-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2834428.png)

![3-chloro-2-{[1-(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-yl]oxy}-5-(trifluoromethyl)pyridine](/img/structure/B2834429.png)

![N-[2-(1H-indol-3-yl)ethyl]-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B2834437.png)

![8-(3-aminopyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2834438.png)

![Methyl 3-(2-azabicyclo[2.1.1]hexan-1-yl)propanoate](/img/structure/B2834439.png)

![3-(thiophen-2-ylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2834441.png)

![2-[(4-Methoxyphenyl)sulfonyl]acetohydrazide](/img/structure/B2834443.png)

![(2E)-4-oxo-4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}but-2-enoic acid](/img/structure/B2834444.png)